molecular formula C12H24 B13421336 (4E)-2,2-Dimethyl-4-decene

(4E)-2,2-Dimethyl-4-decene

Cat. No.: B13421336
M. Wt: 168.32 g/mol
InChI Key: HQDWNPKZYKUYFJ-MDZDMXLPSA-N
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Description

(4E)-2,2-Dimethyl-4-decene is an organic compound classified as an alkene. It features a double bond between the fourth and fifth carbon atoms in its decene chain, with two methyl groups attached to the second carbon atom. The “4E” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2,2-Dimethyl-4-decene can be achieved through various methods, including:

    Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

    Grignard Reaction: This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration to yield the alkene.

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale catalytic processes. These methods often involve:

    Catalytic Dehydration: Using catalysts such as alumina or silica to dehydrate alcohols to alkenes.

    Olefin Metathesis: A process that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.

Chemical Reactions Analysis

Types of Reactions: (4E)-2,2-Dimethyl-4-decene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.

    Reduction: Hydrogenation can convert the double bond to a single bond, yielding the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Bromine or chlorine in the presence of light or a radical initiator.

Major Products:

    Epoxides: Formed from oxidation reactions.

    Alkanes: Resulting from hydrogenation.

    Haloalkanes: Produced from halogenation reactions.

Scientific Research Applications

(4E)-2,2-Dimethyl-4-decene has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.

    Biology: Investigated for its potential interactions with biological membranes and enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (4E)-2,2-Dimethyl-4-decene exerts its effects depends on the specific reaction or application. For example:

    Oxidation Reactions: The double bond undergoes electrophilic addition, forming an epoxide intermediate.

    Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by a metal catalyst.

    Substitution: The double bond reacts with halogens, forming a halonium ion intermediate that leads to the final haloalkane product.

Comparison with Similar Compounds

    (4Z)-2,2-Dimethyl-4-decene: The geometric isomer with the same molecular formula but different spatial arrangement of substituents.

    2,2-Dimethyl-1-decene: An isomer with the double bond at a different position in the decene chain.

    2,2-Dimethyl-4-nonene: A homologous compound with one fewer carbon atom in the chain.

Uniqueness: (4E)-2,2-Dimethyl-4-decene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure makes it a valuable compound for studying the effects of alkene geometry on chemical behavior.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-2,2-dimethyldec-4-ene

InChI

InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9+

InChI Key

HQDWNPKZYKUYFJ-MDZDMXLPSA-N

Isomeric SMILES

CCCCC/C=C/CC(C)(C)C

Canonical SMILES

CCCCCC=CCC(C)(C)C

Origin of Product

United States

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